molecular formula C7H12N2O B599179 3,9-Diazabicyclo[4.2.1]nonan-4-one CAS No. 1210963-09-9

3,9-Diazabicyclo[4.2.1]nonan-4-one

Cat. No.: B599179
CAS No.: 1210963-09-9
M. Wt: 140.186
InChI Key: OJDDWFBNQVXOPZ-UHFFFAOYSA-N
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Description

3,9-Diazabicyclo[4.2.1]nonan-4-one is a diazabicyclononanone derivative that serves as a valuable chemical scaffold in medicinal chemistry and pharmacology research. This conformationally restricted bicyclic lactam is of significant interest for the development of compounds with spasmolytic activity. Scientific studies have shown that the core structure and its reduced amine derivative exhibit specific anti-serotonin activity, providing a foundational template for investigating modulators of serotonin-mediated physiological pathways . Furthermore, research indicates that derivatives of this compound, particularly amides formed with aromatic acids, can yield compounds with specific anti-histaminic properties, expanding its utility in studying allergic and inflammatory responses . The diazabicyclononanone framework is also recognized in other research contexts for its ability to interact with neuronal receptors; related compounds have been investigated as kappa-opioid receptor (KOR) agonists, with studies suggesting that the keto carbonyl group can contribute to a long duration of action through specific molecular interactions . As a versatile building block, this compound enables researchers to explore structure-activity relationships and fine-tune the pharmacological profile of new chemical entities for potential therapeutic applications. This product is strictly for research purposes in laboratory settings.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,9-diazabicyclo[4.2.1]nonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2O/c10-7-3-5-1-2-6(9-5)4-8-7/h5-6,9H,1-4H2,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJDDWFBNQVXOPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNC(=O)CC1N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30672592
Record name 3,9-Diazabicyclo[4.2.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210963-09-9
Record name 3,9-Diazabicyclo[4.2.1]nonan-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30672592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,9 Diazabicyclo 4.2.1 Nonan 4 One and Its Derivatives

Pioneering Synthetic Routes to the 3,9-Diazabicyclo[4.2.1]nonan-4-one Core

Early synthetic approaches to the this compound skeleton primarily relied on the cyclization of appropriately designed acyclic or monocyclic precursors. These methods laid the groundwork for accessing the fundamental bicyclic structure.

Cyclization Strategies from Acyclic and Monocyclic Precursors

The construction of the this compound core often involves intramolecular cyclization reactions. These strategies typically begin with precursors that already contain one of the rings and the necessary functional groups to form the second ring. For instance, a common approach involves the reaction of an amine with a ketone, followed by a cyclization step to forge the bicyclic framework. evitachem.com The specific conditions for these cyclizations, such as the use of strong bases like sodium hydride or potassium tert-butoxide, are critical for facilitating the ring closure and achieving high yields. evitachem.com The synthesis is often carried out under an inert atmosphere to prevent unwanted side reactions like oxidation. evitachem.com

Another key strategy involves the use of N-acyliminium ions as reactive intermediates. sci-hub.se These ions, generated from precursors like hydroxylated pyrrolidines under acidic conditions, can undergo intramolecular cyclization to form the bicyclic system. sci-hub.se Various acids, including both Brønsted and Lewis acids such as FeCl3, SnCl4, and TMSOTf, have been successfully employed to promote these cyclizations. sci-hub.se

Furthermore, ring-closing reactions that incorporate both nitrogen atoms into the bicyclic structure are also utilized. evitachem.com These methods may start with precursors containing both nitrogen and oxygen functionalities, which then undergo cyclization under either acidic or basic conditions to yield the desired this compound scaffold. evitachem.com

Application of Tropinone (B130398) in the Synthesis of 9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-one

A notable and historically significant synthesis of a derivative, 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one, utilizes tropinone as a readily available starting material. acs.orgnih.gov This method, reported by Michaels and Zaugg, involves a Schmidt rearrangement of tropinone. acs.orgnih.govdatapdf.com

The key steps of this synthesis are:

Treatment of tropinone with hydrazoic acid (generated in situ from sodium azide (B81097) and a strong acid like sulfuric acid) in a solvent like chloroform. acs.orgnih.gov This reaction induces a ring expansion, inserting a nitrogen atom into the bicyclic system to form the lactam, 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one. acs.orgnih.gov

The reaction temperature is carefully controlled, typically starting at low temperatures (around -5°C) and then warming to 50°C. acs.orgnih.gov

The resulting lactam can then be isolated and, if desired, further reduced using a reducing agent like lithium aluminum hydride to yield 9-methyl-3,9-diazabicyclo[4.2.1]nonane. acs.org

This synthetic route provides an efficient pathway to the N-methylated derivative of the this compound core. acs.org

Advanced and Stereoselective Synthesis Approaches for Functionalized Scaffolds

More recent synthetic efforts have focused on developing advanced and stereoselective methods to produce functionalized and enantiomerically enriched this compound derivatives. These sophisticated approaches allow for greater control over the three-dimensional structure of the molecule, which is crucial for its interaction with biological targets.

Diastereoselective Synthesis via Multi-Component Cycloaddition Reactions

A powerful one-pot methodology for the diastereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane scaffold involves a three-component [3+2] cycloaddition reaction. osi.lvtharaka.ac.keresearchgate.net This approach is followed by subsequent reduction and lactamization steps to construct the final bicyclic lactam. osi.lvtharaka.ac.keresearchgate.net This multicomponent reaction strategy is highly efficient as it allows for the rapid assembly of complex molecular architectures from simple starting materials in a single operation. researchgate.net The diastereoselectivity of this process is a key advantage, enabling the controlled formation of specific stereoisomers. tharaka.ac.keresearchgate.net

[3+2] Cycloaddition Methodologies for Scaffold Construction

The [3+2] cycloaddition reaction is a cornerstone of modern synthetic strategies for building the 3,9-diazabicyclo[4.2.1]nonane framework. osi.lvtharaka.ac.keresearchgate.net This type of reaction, specifically a 1,3-dipolar cycloaddition, involves the reaction of a three-atom component (the 1,3-dipole) with a two-atom component (the dipolarophile) to form a five-membered ring. researchgate.net In the context of synthesizing the 3,9-diazabicyclo[4.2.1]nonane scaffold, this cycloaddition is part of a one-pot sequence that leads to the desired bicyclic system with high diastereoselectivity. osi.lvtharaka.ac.keresearchgate.net This method has been developed as an efficient way to access diverse heterocyclic scaffolds. researchgate.net

Asymmetric Synthesis Utilizing Chiral Auxiliaries for Bicyclic Diamine Derivatives

For the synthesis of enantiomerically pure bicyclic diamine derivatives, asymmetric synthesis employing chiral auxiliaries has proven to be a valuable technique. Chiral auxiliaries are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction. nih.gov After the desired stereocenter is established, the auxiliary can be removed.

A practical method for the asymmetric synthesis of (1S,6R)-3,9-diazabicyclo[4.2.1]nonane involves a crystallization-induced diastereomer transformation (CIDT) of oxime isomers. bohrium.com This process allows for the scalable production of the desired enantiomerically pure bicyclic diamine. bohrium.com While the direct use of chiral auxiliaries for the asymmetric synthesis of this compound itself is not extensively detailed in the provided search results, the principle of using chiral auxiliaries, such as pseudoephenamine, is a well-established strategy in asymmetric synthesis for achieving high diastereoselectivity in alkylation reactions to create enantiomerically enriched products. nih.gov This general approach is applicable to the synthesis of chiral derivatives of the 3,9-diazabicyclo[4.2.1]nonane scaffold.

Modular Synthesis through Photocatalyzed Hydroamination of Cyclic Olefins

A convergent and modular approach to the synthesis of diazabicyclic scaffolds, including the this compound system, has been developed utilizing a photoredox-catalyzed hydroamination of cyclic olefins. researchgate.net This methodology allows for the coupling of various cyclic enecarbamates with amino esters, providing a versatile route to a library of cyclization precursors. researchgate.net

The process typically begins with the photoredox-catalyzed hydroamination of a cyclic enecarbamate, such as a dihydropyrrole derivative, with an amino ester like ethyl aminopropionate. researchgate.net This is followed by protection of the resulting secondary amine. Subsequent basic ester hydrolysis, removal of a Boc protecting group under acidic conditions, and a final cyclization step, often mediated by dibutyltin (B87310) oxide, yields the desired this compound scaffold. researchgate.net This modular strategy is notable for its ability to generate structural diversity, including the formation of unprecedented tricyclic systems containing a fully-substituted carbon. researchgate.net

Functionalization and Derivatization Strategies of the this compound System

Introduction of Substituents on Nitrogen Atoms (N3, N9)

The nitrogen atoms at the N3 and N9 positions of the 3,9-diazabicyclo[4.2.1]nonane framework offer key sites for introducing chemical diversity. researchgate.netresearchgate.net This functionalization is crucial for modulating the pharmacological properties of the resulting molecules. A variety of substituents can be introduced at these positions, including propionyl and arylpropenyl groups. researchgate.net

One common strategy involves the protection of one nitrogen atom while the other is functionalized. For instance, a monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative can be synthesized, allowing for selective derivatization. researchgate.net The protecting group can later be removed to enable further modification at the second nitrogen atom. This stepwise approach provides precise control over the final structure of the molecule.

In a modular synthesis approach, the secondary amine formed after the initial hydroamination can be protected with various groups, such as carbamates (e.g., Cbz, POC) or sulfonamides (e.g., Ts), before the final cyclization to form the bicyclic lactam. researchgate.net This allows for the incorporation of diverse functionalities at the nitrogen atoms early in the synthetic sequence.

Modifications and Chemical Transformations at the Lactam Carbonyl (C4)

The lactam carbonyl group at the C4 position is a key functional handle for further chemical transformations. One of the most significant modifications is its reduction to the corresponding amine. This conversion transforms the this compound into a bicyclic diamine. A common reagent for this reduction is lithium aluminum hydride (LiAlH4). researchgate.netresearchgate.net This transformation is a critical step in the synthesis of various derivatives, as the resulting diamine can be further functionalized. researchgate.net

For example, a stereospecific Beckmann rearrangement of an E-oxime precursor can yield a lactam, which is then reduced with LiAlH4 to afford a monoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivative. researchgate.net This product serves as a versatile building block for further synthetic elaborations. researchgate.net

Diversification of the Bicyclic Skeleton via Cross-Coupling and Other Bond-Forming Reactions

The rigid 3,9-diazabicyclo[4.2.1]nonane skeleton can be further diversified through various bond-forming reactions, including cross-coupling strategies. While specific examples directly on the this compound core are not extensively detailed in the provided context, the principles of cross-electrophile coupling (XEC) are broadly applicable to complex molecules. acs.org This technique involves the coupling of two different electrophiles, driven by catalyst reduction, and has become a powerful tool for C-C bond formation. acs.org

In the broader context of related bicyclic systems, intramolecular reactions of N-acyliminium ions have been employed to construct diverse and complex polycyclic scaffolds. sci-hub.se These reactions can be initiated by treating a precursor, such as a hydroxylated lactam, with a Lewis or Brønsted acid to generate an N-acyliminium ion, which then undergoes cyclization. sci-hub.se This strategy allows for the creation of new rings fused to the original bicyclic system.

Furthermore, the introduction of functional groups that can participate in cross-coupling reactions, such as halides or triflates, onto the bicyclic framework would open up avenues for diversification using standard palladium or nickel-catalyzed methods. acs.org

Scalability Considerations and Optimized Production Methods for this compound Derivatives

The development of scalable and efficient synthetic routes is crucial for the practical application of this compound derivatives in areas like drug discovery. One notable advancement in this regard is the use of a crystallization-induced diastereomer transformation (CIDT) for the asymmetric synthesis of the (1S,6R)-3,9-diazabicyclo[4.2.1]nonane core. researchgate.net

This method utilizes a chiral auxiliary, (S)-phenylethylamine, and starts from a readily available nortropinone derivative. researchgate.net The key to the scalability of this process is the CIDT of oxime isomers, which allows for the selective convergence of a mixture of diastereomers into a single desired diastereomeric form. researchgate.net This significantly enhances the yield and purity of the chiral product. The process involves a stereospecific Beckmann rearrangement of the E-oxime, followed by reduction of the resulting lactam. researchgate.net

For industrial-scale synthesis, continuous flow processes may be employed to ensure high yields and minimize side products. evitachem.com Such processes often require precise control of reaction parameters, such as temperature and the use of an inert atmosphere to prevent oxidation or moisture interference. evitachem.com The choice of strong bases, like sodium hydride or potassium tert-butoxide, can also be critical for facilitating cyclization reactions in large-scale production. evitachem.com

A modular approach, such as the photoredox-catalyzed hydroamination, also lends itself to scalability and optimization. researchgate.netwhiterose.ac.uk By having a convergent synthesis, different building blocks can be prepared separately and then combined in the final steps, which can be more efficient for producing a library of derivatives. whiterose.ac.uk

Advanced Structural Elucidation and Conformational Analysis of 3,9 Diazabicyclo 4.2.1 Nonan 4 One Systems

Spectroscopic Techniques for Comprehensive Structural Characterization

The elucidation of the complex three-dimensional structure of 3,9-diazabicyclo[4.2.1]nonan-4-one and its derivatives relies on a combination of powerful analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography are indispensable tools that provide detailed insights into the stereochemistry, solid-state conformation, and intermolecular interactions of these bicyclic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the solution-state structure and stereochemistry of diazabicyclo[4.2.1]nonan-4-one derivatives. Both ¹H and ¹³C NMR spectra offer a wealth of information regarding the chemical environment of each nucleus, allowing for the unambiguous assignment of protons and carbons within the bicyclic framework.

In studies of related diazabicyclic systems, such as 2,4,6,8-tetraaryl-3,7-diazabicyclo[3.3.1]nonan-9-ones, detailed 1D and 2D NMR analyses have been crucial in establishing their chair-boat conformation in solution. rsc.org For the this compound system, the chemical shifts and coupling constants of the bridgehead protons and the protons adjacent to the nitrogen atoms and carbonyl group are particularly informative. These parameters are sensitive to the dihedral angles between adjacent protons and thus reflect the conformational preferences of the seven- and five-membered rings. Dynamic NMR studies can further provide insights into conformational exchange processes, such as ring flipping, and the energy barriers associated with these dynamics.

A representative, albeit for a related bicyclic system, set of NMR data that illustrates the type of information obtained is presented below:

Proton (¹H) Chemical Shift (δ, ppm) Carbon (¹³C) Chemical Shift (δ, ppm)
H-1, H-52.80 - 3.10C-1, C-560.0 - 63.0
H-2, H-84.30 - 4.80C-2, C-858.0 - 64.0
H-6, H-71.80 - 2.20C-4~170.0 (C=O)
Aromatic Protons6.60 - 7.80Aromatic Carbons126.0 - 146.0

Note: The data presented is a generalized representation based on published data for analogous diazabicyclic systems and may not correspond to a specific derivative of this compound.

X-ray Crystallography for Precise Solid-State Conformation and Intermolecular Interactions

Parameter Typical Value
N-C(O) Bond Length~1.34 - 1.40 Å
C=O Bond Length~1.22 - 1.25 Å
Amide Bond Twist Angle (τ)Varies with substitution
N-H···O Hydrogen Bond Distance~2.8 - 3.2 Å

Note: This table represents typical bond lengths and interaction distances observed in similar bicyclic lactam structures and serves as a predictive guide in the absence of specific data for this compound.

Conformational Dynamics and Strain Analysis of the Bicyclic Lactam

The bicyclic nature of this compound imposes significant conformational constraints, leading to unique structural features and reactivity. The analysis of these dynamics and the inherent ring strain is critical for understanding its chemical behavior.

Analysis of Amide Bond Geometry and the Phenomenon of "Twisted Amides" within the Bicyclic Ring System

A key feature of bridged lactams like this compound is the potential for distortion of the typically planar amide bond. This phenomenon, known as a "twisted amide," arises from the geometric constraints imposed by the bicyclic framework. The degree of twisting is often quantified by the torsional angle τ (tau), which describes the rotation around the N-C(O) bond. In a perfectly planar amide, τ is 0°, while significant deviation from this value indicates a twisted conformation. Such distortion reduces the resonance stabilization of the amide bond, leading to increased electrophilicity of the carbonyl carbon. For some bicyclo[4.2.1] scaffolds, the amide bond twist (τ) can be in the range of 15–25°.

Investigation of Steric and Electronic Effects on Molecular Conformation and Stability

The final conformation adopted by a this compound derivative is a delicate balance between competing steric and electronic effects. Steric repulsion between bulky substituents or between substituents and the bicyclic framework can destabilize certain conformations. For example, the placement of a benzyl (B1604629) group on the nitrogen at position 9 introduces significant steric and electronic effects that influence both reactivity and potential binding interactions. researchgate.net

Chemical Reactivity and Mechanistic Transformations of 3,9 Diazabicyclo 4.2.1 Nonan 4 One

Reactions Involving the Lactam Moiety

The lactam ring within the 3,9-diazabicyclo[4.2.1]nonan-4-one structure is a key site for chemical modifications.

The carbonyl group of the lactam can be reduced to either an amine or an alcohol. For instance, the reduction of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one to the corresponding diamine, 9-methyl-3,9-diazabicyclo[4.2.1]nonane, can be achieved in high yield using lithium aluminum hydride. nih.gov This transformation is a critical step in the synthesis of various derivatives. nih.govresearchgate.net

Similarly, the carbonyl can be reduced to a hydroxyl group, forming the corresponding amino alcohol. These reduction reactions are fundamental in modifying the core structure and exploring the structure-activity relationships of its derivatives. evitachem.com

Table 1: Reduction Reactions of this compound Derivatives

Starting MaterialReagentProductYieldReference
9-Methyl-3,9-diazabicyclo[4.2.1]nonan-4-oneLithium aluminum hydride9-Methyl-3,9-diazabicyclo[4.2.1]nonane80% nih.gov
E-oxime derivative of a nortropinoneLithium aluminum hydrideMonoprotected (1S,6R)-3,9-diazabicyclo[4.2.1]nonane derivativeNot specified researchgate.net

Oxidation reactions can introduce new functional groups, such as hydroxyl or carbonyl groups, onto the bicyclic system. evitachem.com These modifications can alter the biological activity of the molecule. evitachem.com For example, aerobic oxidation of related bicyclic amines can be achieved using catalysts like TEMPO and its derivatives in the presence of a co-catalyst. helsinki.fi

Reactions at Nitrogen Centers

The nitrogen atoms in the this compound scaffold are nucleophilic and can readily participate in various reactions.

Alkylation and acylation reactions at the nitrogen centers are common strategies for creating a diverse range of derivatives. evitachem.comnih.gov For example, the secondary amine can be alkylated with various electrophiles. smolecule.com Acylation with different carbonyl chlorides is also a widely used method to introduce a variety of substituents. nih.gov These reactions are crucial for synthesizing libraries of compounds for screening in drug discovery programs.

Quaternization of the tertiary nitrogen atom can also be performed, for instance, by reaction with methyl iodide. nih.govmasterorganicchemistry.com This introduces a permanent positive charge, which can lead to different biological activities and receptor interactions. nih.gov

Table 2: Alkylation and Acylation Reactions

Starting MaterialReagentReaction TypeProductReference
3,9-Diazabicyclo[4.2.1]nonane derivative4-Chloro-4'-fluorobutyrophenoneAlkylationButyrophenone analog nih.gov
1,4-Diazabicyclo[3.2.2]nonane dihydrochlorideVarious carbonyl chloridesAcylationNS6740 derivatives nih.gov
AmineMethyl iodideAlkylation (Exhaustive Methylation)Quaternary ammonium (B1175870) salt masterorganicchemistry.comyoutube.com

The Hofmann elimination is a classic reaction for the degradation of amines to alkenes. masterorganicchemistry.combyjus.com In the case of the methiodide salt of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one, the elimination reaction has been studied in detail. acs.orgresearchgate.net

The process involves the formation of a quaternary ammonium iodide salt by treating the amine with excess methyl iodide. byjus.com This is followed by reaction with silver oxide and water to form the corresponding hydroxide (B78521) salt, which upon heating, undergoes elimination. byjus.com The major product of the Hofmann elimination of 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one methiodide is an α,β-unsaturated amide. researchgate.netresearchgate.net

Mechanistic studies, including deuterium (B1214612) labeling experiments, suggest that this elimination reaction likely proceeds through an E1cb (Elimination Unimolecular conjugate Base) pathway. researchgate.netmasterorganicchemistry.com In the E1cb mechanism, a proton is first removed by a base to form a carbanion (the conjugate base), which then expels the leaving group in a subsequent step. masterorganicchemistry.com This is in contrast to the more common E2 mechanism, which is a concerted process. masterorganicchemistry.com The preference for the E1cb pathway is attributed to the stability of the intermediate carbanion. masterorganicchemistry.com

Substitution Reactions on Peripheral Functional Groups

Substitution reactions can be carried out on functional groups attached to the bicyclic core, further diversifying the range of possible derivatives. evitachem.com For example, if a substituent on the bicyclic frame contains a leaving group, it can be displaced by a nucleophile to introduce new functionalities.

Ring-Opening and Rearrangement Reactions

The bicyclic framework of this compound, featuring a lactam within a constrained ring system, suggests a potential for various rearrangement reactions. Such transformations are often driven by the release of ring strain or the stabilization of reactive intermediates. However, specific studies detailing these reactions for this particular molecule are not widely available.

Acid-Catalyzed Rearrangements and Regioselectivity

In the presence of strong acids, bicyclic lactams can undergo rearrangement pathways, typically initiated by the protonation of the amide oxygen or nitrogen. This activation can lead to C-N bond cleavage and subsequent skeletal reorganization. The regioselectivity of such reactions would be dictated by the relative stability of the resulting carbocationic intermediates. For this compound, two primary pathways for C-N bond cleavage exist, which would lead to different rearranged products. The specific outcome would depend on the reaction conditions and the inherent electronic and steric factors of the bicyclic system. Without specific experimental studies on this compound, any proposed mechanism or discussion of regioselectivity remains speculative.

Photochemical Rearrangements, Including Oxaziridine-Mediated Transformations

Photochemical reactions of lactams can proceed through various pathways, including Norrish-type reactions. For bicyclic lactams, photochemical excitation can induce decarbonylation or ring contraction. Another potential but less commonly documented pathway for related systems involves rearrangement through an oxaziridine (B8769555) intermediate. Oxaziridines are three-membered rings containing oxygen, nitrogen, and carbon, and they can be formed from the photooxidation of imines or the rearrangement of nitrones. In the context of this compound, a hypothetical photochemical transformation could involve the formation of a transient oxaziridine across the C-N bond of the lactam, which could then rearrange to other products. However, there is no specific literature to confirm such a transformation for this compound.

Mechanistic Elucidation through Isotopic Labeling (e.g., Deuterium) and Kinetic Studies

To definitively determine the mechanisms of potential rearrangement reactions of this compound, isotopic labeling studies and kinetic analyses would be indispensable. For instance, the use of deuterium labeling at specific positions on the bicyclic scaffold would allow for the tracking of atom and bond rearrangements during a reaction. By analyzing the position of the deuterium atoms in the product, one could distinguish between different proposed mechanistic pathways.

Kinetic studies, which measure the rate of a reaction under varying conditions (e.g., temperature, catalyst concentration), would provide crucial information about the energy barriers and the rate-determining step of a transformation. This data is essential for constructing an accurate energy profile of the reaction and for understanding the factors that control its efficiency and selectivity.

Unfortunately, a search of the scientific literature did not yield any specific reports of isotopic labeling or kinetic studies having been performed on this compound to elucidate the mechanisms of its rearrangement reactions. Such studies would be a valuable contribution to the understanding of the chemistry of this class of compounds.

Computational Chemistry and Theoretical Studies on 3,9 Diazabicyclo 4.2.1 Nonan 4 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine molecular geometries, energies, and electronic properties.

The three-dimensional structure of a molecule is critical to its function. For a flexible molecule like 3,9-Diazabicyclo[4.2.1]nonan-4-one, multiple conformations can exist. A potential energy surface (PES) is a key concept that maps the energy of a molecule as a function of its geometry, allowing for the identification of stable low-energy conformations and the energy barriers between them. researchgate.net

Theoretical methods can be employed to explore these energy landscapes. For instance, in studies of the related 3,7-diazabicyclo[3.3.1]nonan-9-one system, semiempirical quantum-chemical calculations such as PM3 have been used to analyze the thermodynamic stability of different isomers and the mechanisms of their interconversion. rsc.org Such an approach could similarly be applied to this compound to predict its most likely shapes and the dynamics of its structural changes.

Bicyclic systems like this compound inherently possess ring strain due to deviations from ideal bond angles, bond lengths, and torsional angles. This strain energy can significantly influence the molecule's stability and reactivity.

Computational methods, including both quantum mechanics and empirical force field calculations, are used to quantify this strain. For the related 3,7-diazabicyclo[3.3.1]nonane scaffold, force field calculations have been used to investigate strain energies, particularly in the context of metal complex formation. uni-heidelberg.de General studies on ring systems have shown that 9-membered rings, such as the one present in this bicyclic structure, can exhibit high ring strain energy. chemrxiv.org Analyzing the strain within the [4.2.1] bicyclic framework is crucial for understanding its chemical behavior and potential as a scaffold in medicinal chemistry.

The distribution of electrons in a molecule dictates its reactivity. Molecular Electron Density Theory (MEDT) is a modern framework that uses the electron density to understand chemical reactions. mdpi.com Quantum chemical calculations provide detailed information about the electron density distribution, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and various reactivity descriptors.

Descriptors like the dual descriptor can be calculated from the electron density to reveal sites within the molecule that are susceptible to nucleophilic or electrophilic attack. frontiersin.org By analyzing these properties for this compound, researchers can predict how it will interact with other molecules and identify which atoms are most likely to participate in chemical reactions.

Molecular Dynamics Simulations for Conformational Sampling and Ligand-Binding Dynamics

While quantum calculations examine static states, molecular dynamics (MD) simulations provide a view of a molecule's motion over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes, interactions with solvent, and the dynamics of binding to a biological target. mdpi.commun.ca

For a molecule like this compound, MD can be used to thoroughly sample its conformational space in a simulated biological environment, identifying the most populated and thus most relevant shapes. mdpi.comnih.gov Furthermore, MD is invaluable for studying ligand-binding dynamics. A study focused on inhibitors of the Toll-like receptor 4 (TLR4) identified a derivative, N-(2-oxo-2-((6R)-4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethyl)-1H-indole-2-carboxamide, as a potential inhibitor through molecular docking. researchgate.netnih.gov Following such docking studies, MD simulations are a logical next step to observe the stability of the predicted binding pose and to explore the detailed pathway and energetics of the binding process. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of compounds with their biological activity. wikipedia.orgmdpi.com These mathematical models, once validated, can predict the activity of new, untested compounds and provide insight into the structural features that are important for activity. wikipedia.org

QSAR models can be built as either regression models (predicting a continuous activity value, like pIC50) or classification models (predicting a categorical activity, like 'active' vs. 'inactive'). wikipedia.org A significant study in this area involved the development of both regression and classification QSAR models to predict the inhibitory activity of compounds against the TLR4 receptor, a target for treating Mycoplasma pneumonia. nih.govrsc.orgrsc.org

This study utilized a dataset of 78 molecules, which included a derivative of this compound. rsc.orgrsc.orgresearchgate.net The researchers employed machine learning algorithms, such as Random Forest, to build their models based on molecular descriptors and fingerprints. rsc.org The models were developed with a training set (70% of the data) and validated with an external test set (30% of the data). rsc.org

The resulting models demonstrated good predictive power. researchgate.net The regression models showed high correlation coefficients (R²) on the training and testing datasets, while the classification models achieved high accuracy. rsc.orgrsc.org Such models are valuable for the high-throughput screening of virtual compound libraries to identify new potential inhibitors containing the this compound scaffold. nih.govresearchgate.net

Identification of Key Molecular Descriptors and Structural Features Influencing Activity

The biological activity of derivatives based on the this compound scaffold is intrinsically linked to their three-dimensional structure and physicochemical properties. Computational analyses have identified several key molecular descriptors that are crucial for their interaction with biological targets. These descriptors help in predicting the compound's behavior and optimizing its structure for enhanced efficacy.

The rigid bicyclic framework of the this compound core is a defining feature. This rigidity reduces the conformational flexibility of the molecule, which can lead to a more favorable entropy change upon binding to a receptor. The presence of two nitrogen atoms within this framework provides sites for hydrogen bonding, which is critical for anchoring the ligand within the binding pocket of a target protein. The ketone group at the 4-position further adds to the molecule's polarity and potential for hydrogen bond interactions.

Derivatives of this scaffold have been explored for various therapeutic applications, including their potential as anticancer and antimicrobial agents. For instance, certain derivatives have shown the ability to induce apoptosis in cancer cells by modulating specific signaling pathways. The benzyl (B1604629) substituent at the 3-position is a common modification, and its presence can significantly influence the compound's interaction with biological macromolecules.

Molecular Descriptor Value Significance
Topological Polar Surface Area (TPSA) 41.13 ŲInfluences drug transport properties, including absorption and brain penetration. chemscene.comchemscene.com
LogP (Octanol-Water Partition Coefficient) -0.3731Indicates the hydrophilicity of the compound, affecting its solubility and distribution. chemscene.comchemscene.com
Hydrogen Bond Acceptors 2The nitrogen and oxygen atoms can accept hydrogen bonds, crucial for receptor binding. chemscene.comchemscene.com
Hydrogen Bond Donors 2The NH groups can donate hydrogen bonds, contributing to binding affinity. chemscene.comchemscene.com
Rotatable Bonds 0The rigid structure limits conformational freedom, which can be advantageous for binding. chemscene.com

This table presents computationally derived molecular descriptors for the parent compound, this compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method has been extensively applied to understand the interactions of this compound derivatives with various biological targets.

The 3,9-diazabicyclo[4.2.1]nonane scaffold has been identified as a promising core for the development of dual orexin (B13118510) receptor antagonists. nih.gov Orexin receptors (OX1R and OX2R) are involved in regulating sleep and arousal, and their antagonists are effective in treating insomnia. nih.govajchem-a.commdpi.com Docking studies have revealed that the constrained diazepane structure of these compounds allows for optimal interactions within the binding pockets of both OX1R and OX2R. nih.gov

Similarly, derivatives of this scaffold have been investigated as inhibitors of Toll-like receptor 4 (TLR4). TLR4 is a key component of the innate immune system, and its overactivation can lead to inflammatory diseases. rsc.orgfrontiersin.org Molecular docking studies have shown that these compounds can effectively bind to the TLR4/MD-2 complex, preventing the downstream signaling that leads to inflammation. rsc.orgresearchgate.net For example, a study identified N-(2-oxo-2-((6R)-4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethyl)-1H-indole-2-carboxamide as a potential TLR4 inhibitor through molecular docking, highlighting the importance of hydrogen bonding in its interaction with the receptor. rsc.orgresearchgate.net

Ligand efficiency is a measure of the binding energy per atom of a ligand, and it is a critical parameter in drug design. The rigid nature of the this compound scaffold contributes to a higher ligand efficiency, as it minimizes the entropic penalty upon binding.

Binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), is a measure of how tightly a ligand binds to its target. Studies have reported potent dual orexin receptor antagonists based on this scaffold with good oral bioavailability. nih.gov For instance, certain derivatives have shown IC50 values in the nanomolar range for both OX1R and OX2R. bindingdb.org

Specificity is the ability of a drug to bind to its intended target without affecting other molecules in the body. The unique three-dimensional arrangement of functional groups on the this compound scaffold can be tailored to achieve high specificity for a particular receptor.

Cheminformatics Approaches for Scaffold Exploration and Rational Compound Library Design

Cheminformatics combines computational methods with chemical information to support drug discovery. u-strasbg.fr The this compound scaffold serves as an excellent starting point for scaffold exploration and the design of compound libraries. evitachem.comwhiterose.ac.uk

By systematically modifying the scaffold at various positions, it is possible to generate a diverse library of compounds with a wide range of physicochemical and biological properties. whiterose.ac.ukacs.org This approach, often referred to as lead-oriented synthesis, aims to create novel molecules that occupy new regions of chemical space. whiterose.ac.uk

Quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of these compounds with their biological activity. acs.orgnih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby accelerating the drug discovery process. nih.govresearchgate.netrsc.org The use of molecular fingerprints and other descriptors allows for the high-throughput screening of virtual libraries, identifying the most promising candidates for synthesis and further testing. nih.gov

Applications and Mechanistic Biological Relevance of 3,9 Diazabicyclo 4.2.1 Nonan 4 One and Its Analogues

Role of the 3,9-Diazabicyclo[4.2.1]nonan-4-one as a Privileged Scaffold in Medicinal Chemistry and Drug Discovery

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. The this compound structure and its parent bicyclic diamine are considered valuable building blocks that exemplify this concept. nih.gov The rigid nature of the bicyclic system reduces the conformational flexibility of molecules built upon it, which can lead to higher binding affinity and selectivity for their intended protein targets.

The versatility of this scaffold is demonstrated by the wide range of biological activities exhibited by its derivatives. researchgate.netosi.lv By adding different chemical substituents at the nitrogen positions (N3 and N9) and other points on the ring structure, researchers have successfully developed compounds that act as:

Orexin (B13118510) Receptor Antagonists: For the treatment of sleep disorders. nih.gov

Nicotinic Acetylcholine Receptor (nAChR) Ligands: Targeting receptors involved in cognition and addiction. acs.org

Modulators of Polyamine Catabolism: Showing potential as antiproliferative agents in cancer therapy. nih.gov

Toll-like Receptor 4 (TLR4) Inhibitors: Aimed at controlling inflammatory responses. rsc.org

Spasmolytic Agents: For relaxing smooth muscle. researchgate.net

This ability to serve as a starting point for developing drugs with varied mechanisms of action confirms the status of the 3,9-diazabicyclo[4.2.1]nonane core as a privileged and highly valuable scaffold in modern drug discovery. nih.gov

Exploration of Specific Biological Target Interactions and Associated Mechanisms

The orexin system, comprising two neuropeptides (Orexin-A and Orexin-B) and their receptors (OX1 and OX2), is a critical regulator of arousal and wakefulness in the brain. nih.gov Antagonizing these receptors is a validated therapeutic strategy for treating insomnia. wikipedia.org

The 3,9-diazabicyclo[4.2.1]nonane scaffold has been instrumental in the development of potent dual orexin receptor antagonists (DORAs), which block both OX1 and OX2 receptors. nih.govnih.gov

Mechanism of Action: Orexin neuropeptides, released from neurons in the lateral hypothalamus, bind to OX1 and OX2 receptors throughout the brain to promote and maintain a state of wakefulness. By blocking these receptors, DORAs based on the 3,9-diazabicyclo[4.2.1]nonane framework prevent the binding of orexins. This inhibition of the orexin system's wake-promoting signals allows the brain's natural sleep-promoting pathways to take over, facilitating the onset and maintenance of sleep. nih.govnih.gov

Research has shown that constrained diazepanes incorporating this bicyclic core exhibit good oral bioavailability and have demonstrated significant sleep-promoting activity in rat electroencephalography (EEG) models. nih.govnih.gov These findings underscore the scaffold's utility in designing novel treatments for insomnia. researchgate.net

Nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a crucial role in the central nervous system, influencing processes like cognition, memory, and nicotine addiction. nih.gov The α4β2 subtype is the most abundant nAChR in the brain and a key target for therapeutic development. nih.govnih.gov

The 3,9-diazabicyclo[4.2.1]nonane scaffold has been successfully employed to create novel ligands with high affinity for nAChRs. acs.org Computational studies, such as three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, have been applied to a series of nAChR ligands that include diazabicyclo[4.2.1]nonane-based structures to understand the physicochemical properties that determine their binding affinity. acs.org

Mechanism and Selectivity: The rigid bicyclic structure provides a defined orientation for substituents that can interact with the specific amino acid residues within the binding pocket of the nAChR. The affinity and subtype selectivity of these ligands can be precisely tuned by modifying the chemical groups attached to the scaffold. For instance, the introduction of specific aromatic or heterocyclic groups can enhance interactions with the α4β2 nAChR subtype. acs.orglookchem.com Achieving selectivity for the α4β2 subtype over other subtypes, such as the α3β4 subtype found in the peripheral nervous system, is critical for minimizing side effects. nih.gov

Scaffold TypeTarget SubtypeKey FindingsReference
Diazabicyclo[4.2.1]nonaneα4β2 nAChRIncluded in 3D-QSAR models to rationalize binding affinity based on steric, electrostatic, and hydrophobic properties. acs.org
Diazabicyclo[4.2.0]octane (related scaffold)hα4β2 vs. hα3β4 nAChRQSAR studies used to guide the development of agonists with enhanced activity for the hα4β2 subtype and reduced activity at the hα3β4 subtype. nih.gov

Polyamines are small, positively charged molecules essential for cell growth and proliferation. Cancer cells often exhibit dysregulated polyamine metabolism, characterized by high levels of polyamines and reduced catabolism (breakdown), which supports their rapid growth. nih.govaging-us.com Inducing the breakdown of polyamines is a promising strategy for cancer therapy, as the catabolic process produces reactive oxygen species and aldehydes that are toxic to cells and can trigger apoptosis (programmed cell death). nih.govsemanticscholar.org

While direct studies on the this compound isomer are limited in this specific context, extensive research on the closely related 3,7-diazabicyclo[3.3.1]nonan-9-one (bispidine) scaffold has demonstrated the potential of this chemical class. nih.gov

Mechanism of Action: Derivatives of bicyclononan-9-ones are being investigated as agents that can restore or activate polyamine catabolism in tumor cells. nih.gov The key enzyme in this pathway is spermidine/spermine N1-acetyltransferase (SSAT), which acetylates polyamines, marking them for either export from the cell or degradation by acetylpolyamine oxidase (APAO). This degradation produces cytotoxic byproducts, including hydrogen peroxide (H₂O₂), which contribute to the antiproliferative effects. nih.gov

Studies on bispidine derivatives have shown they can activate this catabolic pathway, leading to a significant decrease in the viability of cancer cells, such as the HepG2 liver cancer cell line, while being less toxic to normal cells. nih.gov

Compound TypeCell LineEffectReference
3,7-diazabicyclo[3.3.1]nonan-9-one derivativesHepG2 (Cancer)Demonstrated potent ability to decrease cell viability and induce apoptosis. nih.gov
3,7-diazabicyclo[3.3.1]nonan-9-one derivativesWI-38 (Normal Fibroblasts)Showed less sensitivity and lower rates of apoptosis compared to cancer cells. nih.gov

Toll-like Receptor 4 (TLR4) is a critical component of the innate immune system. nih.gov It recognizes specific molecules from pathogens, such as lipopolysaccharide (LPS) from Gram-negative bacteria, and triggers a signaling cascade that leads to an inflammatory response. nih.govinvivogen.com While this response is vital for fighting infection, overactivation of TLR4 can lead to chronic inflammation and tissue damage, making TLR4 inhibitors a subject of intense research for various inflammatory diseases. frontiersin.orgnih.gov

Computational studies have identified derivatives of this compound as potential inhibitors of the TLR4 signaling pathway. rsc.orgresearchgate.net

Mechanism of Action: The mechanism of TLR4 activation involves its dimerization and the recruitment of adaptor proteins like Myeloid Differentiation factor 2 (MD-2). nih.gov TLR4 inhibitors often work by binding to TLR4 or the TLR4/MD-2 complex, preventing the conformational changes necessary for signaling. nih.gov

In a study aimed at identifying TLR4 inhibitors for treating Mycoplasma pneumoniae pneumonia, a compound named N-(2-oxo-2-((6R)-4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethyl)-1H-indole-2-carboxamide was identified through molecular docking. rsc.orgnih.gov The modeling showed this molecule forming multiple hydrogen bonds with key amino acid residues in the TLR4 protein, suggesting it could effectively block the receptor's activity. nih.gov This research highlights the potential of the this compound scaffold in the rational design of novel anti-inflammatory agents. rsc.org

Spasmolytic agents are drugs that relieve spasms of smooth muscle, which are involuntary muscle contractions common in conditions affecting the gastrointestinal tract and other organs.

Research has identified derivatives of this compound as possessing spasmolytic properties. Specifically, the compound 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one has been synthesized and evaluated for its pharmacological activity in this area. researchgate.netdocumentsdelivered.comjst.go.jp

Mechanism of Action: The precise receptor binding and signal transduction pathways for the spasmolytic activity of this specific compound are not fully detailed in the available literature. However, spasmolytics generally act through mechanisms such as blocking muscarinic acetylcholine receptors or interfering with calcium channels in smooth muscle cells, which prevents the signaling that leads to muscle contraction. The investigation into 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one and related azabicyclo systems indicates that this scaffold is a promising starting point for the development of new muscle relaxants. researchgate.net

Antiviral Activity, Including CCR5 Inhibition for Viral Entry Blockade

The C-C chemokine receptor type 5 (CCR5) is a critical co-receptor for the entry of the most common strains of HIV-1 into host cells. natap.orgresearchgate.netnih.gov Blocking the interaction between the viral envelope protein gp120 and CCR5 is a validated therapeutic strategy for inhibiting HIV-1 infection. researchgate.netmdpi.com Small-molecule CCR5 antagonists can prevent the conformational changes required for the fusion of the viral and cellular membranes, thereby halting the viral life cycle at its earliest stage. mdpi.com

Analogues of the this compound scaffold have been investigated as potential CCR5 antagonists for blocking viral entry. In a study exploring diazabicyclo analogues of Maraviroc, a licensed CCR5 inhibitor, a diazabicyclononane derivative was synthesized and evaluated for its antiviral activity. researchgate.net The study tested the compound in a viral neutralization assay against a panel of six pseudoviruses. While a related diazabicyclooctane derivative showed significant efficacy in reducing viral infectivity, the diazabicyclononane analogue was found to be less effective. researchgate.net Computational modeling suggested a correlation between the inhibitory activity, the length of the bridge in the bicyclic system, and the rotational barrier around a key dihedral angle, highlighting the structural sensitivity of the interaction with the CCR5 receptor. researchgate.net

This line of research underscores the potential of diazabicyclo scaffolds as a basis for novel antiviral agents. The precise geometry and conformational flexibility of the bicyclic core are crucial for effective binding to the CCR5 receptor and subsequent blockade of viral entry. researchgate.net

Therapeutic Potential in Glycogen (B147801) Storage Diseases, Specifically Adult Polyglucosan Body Disease (APBD)

Glycogen Storage Diseases (GSDs) are a group of genetic disorders characterized by the abnormal metabolism and accumulation of glycogen. google.comnih.gov Certain GSDs, including Adult Polyglucosan Body Disease (APBD), are caused by the intracellular buildup of insoluble, poorly constructed glycogen aggregates known as polyglucosan bodies (PBs). nih.govportlandpress.com APBD is an autosomal recessive leukodystrophy resulting from deficient activity of the glycogen branching enzyme (GBE), leading to progressive neurological symptoms. nih.govnih.gov

In the search for therapeutic agents for APBD, this compound was identified as a promising hit compound in a novel image-based high-throughput screening assay. google.comnih.gov The assay utilized skin fibroblast cells derived from APBD patients to quantify the reduction of PBs. nih.govportlandpress.com From a library of over 10,000 different compounds, this compound was one of several molecules discovered to be capable of reducing these pathogenic polyglucosan aggregates. google.comnih.gov

Further investigation into the mechanism of action suggests that the therapeutic effect may be linked to the inhibition of glycogen synthase (GS), a key enzyme in glycogen synthesis. google.comnih.govportlandpress.com An in vitro assay demonstrated that a significant portion of the hit compounds that reduced PBs also decreased GS activity. nih.govportlandpress.com This finding suggests that modulating GS activity is a viable strategy for controlling the formation of PBs and potentially ameliorating the symptoms of APBD. nih.gov The discovery of this compound as a potential therapeutic candidate opens a new avenue for the development of treatments for this debilitating neurodegenerative glycogen storage disorder. google.com

Structure-Activity Relationship (SAR) Studies and Rational Ligand Design Principles

Impact of Substituent Effects (e.g., Benzyl (B1604629), Alkyl, Aryl, Cyclopropyl) on Biological Activity and Pharmacological Profiles

The biological activity of compounds based on the this compound scaffold is highly dependent on the nature and position of various substituents. Structure-activity relationship (SAR) studies aim to elucidate how modifications to the core structure influence the pharmacological profile. Research into compounds for treating glycogen storage disorders has explored a range of substitutions on this bicyclic system. google.com

Analysis of a series of analogues has provided initial insights into the effects of different substituent groups. The core scaffold allows for substitution at multiple positions, primarily on the nitrogen atoms and the carbon backbone. For instance, the introduction of small alkyl groups, such as methyl, has been investigated. google.com The table below summarizes a selection of analogues based on the this compound core, highlighting the diversity of substituents that have been explored in the context of their potential therapeutic activity.

Compound IDSubstituent at N3Substituent at N9Other SubstituentsObserved Effect Context
ParentHHNonePB Reduction in APBD cells google.comnih.gov
Analogue 1MethylHNoneModulation of GS activity google.com
Analogue 2HMethylNoneSpasmolytic activity studies researchgate.net
Analogue 3H(Varying Aryl/Alkyl)(Varying)Explored for GSD treatment google.com
Analogue 4(Varying Aryl/Alkyl)H(Varying)Explored for GSD treatment google.com

While comprehensive SAR data is still emerging, initial findings indicate that even minor modifications, such as the addition of a methyl group, can alter the biological activity profile. google.comresearchgate.net For related diazabicyclo scaffolds, studies have shown that the nature of substituents is critical. For instance, in a series of 1,4-diazabicyclo[4.3.0]nonan-9-ones, the replacement of a benzoyl group with a benzyl group on a nitrogen atom resulted in a significant loss of nootropic potency, demonstrating the sensitivity of the biological response to the electronic and steric properties of the substituent. scispace.com These principles of rational ligand design, focusing on the systematic variation of substituents, are essential for optimizing the potency and selectivity of this compound analogues for specific biological targets.

Role of Conformational Control and Stereochemistry in Receptor Fit and Selectivity

The rigid, three-dimensional structure of the this compound scaffold imparts specific conformational constraints that are critical for its interaction with biological targets. The stereochemistry and the conformational preferences of the bicyclic system play a pivotal role in determining receptor fit and biological selectivity. researchgate.netnih.gov

The bicyclo[4.2.1]nonane framework is a conformationally constrained system. The relative orientation of substituents is dictated by the stereogenic centers within the core structure, which in turn governs how the molecule presents its pharmacophoric elements to a receptor binding pocket. researchgate.net Studies on diazabicyclo analogues of the CCR5 antagonist Maraviroc have shown that the bridge length of the bicyclic core directly influences the molecule's conformational preferences and, consequently, its antiviral activity. researchgate.net Computational modeling and NMR studies revealed that subtle changes in the scaffold's geometry could lead to significant differences in biological efficacy, emphasizing the need for precise conformational control in ligand design. researchgate.net

Utilization in Organic Synthesis as Versatile Building Blocks and Synthetic Intermediates

Precursors for the Construction of More Complex Heterocyclic Systems

The this compound scaffold is not only a pharmacologically relevant core but also serves as a valuable and versatile building block in organic synthesis. Its rigid, stereochemically defined structure makes it an attractive starting point for the construction of more complex, polycyclic heterocyclic systems. osi.lvresearchgate.net The presence of multiple functional groups—a lactam, two secondary amines, and a defined carbon skeleton—provides numerous handles for further chemical elaboration.

A one-pot, three-component reaction has been developed for the diastereoselective synthesis of the 3,9-diazabicyclo[4.2.1]nonane-containing scaffold. osi.lvresearchgate.net This efficient methodology, which involves a [3+2] cycloaddition followed by reduction and lactamization, makes the core structure readily accessible for synthetic chemists. osi.lvresearchgate.net The availability of such a robust synthetic route is a prerequisite for its use as a versatile intermediate.

The utility of related azabicyclo[X.Y.Z]nonane systems as precursors for biologically active molecules is well-established. For example, the azabicyclo[3.3.1]nonane architecture is a key structural component in many indole alkaloids that exhibit a wide range of biological activities, including anticancer and antimalarial properties. rsc.org The inherent structural and stereochemical features of the this compound core can be leveraged to impart specific conformational properties onto larger, more complex target molecules, guiding the design and synthesis of new therapeutic agents and chemical probes.

Scaffolds for Automated Synthesis and Combinatorial Library Generation

The rigid, bicyclic structure of this compound has positioned it as a valuable scaffold in the field of medicinal chemistry, particularly for the generation of combinatorial libraries used in high-throughput screening (HTS). Its three-dimensional architecture and the presence of multiple points for diversification make it an attractive starting point for the synthesis of diverse collections of molecules aimed at discovering new biologically active agents.

The utility of this scaffold is evidenced by the inclusion of its derivatives in large, commercially available screening libraries. For instance, a derivative of this compound was identified as a component of the DIVERSet-CL library from ChemBridge, which comprises approximately 50,000 drug-like small molecules. In a high-throughput screening campaign aimed at discovering therapeutic candidates for adult polyglucosan body disease, the compound <4-Oxo-3,9-diazabicyclo[4.2.1]nonan-3-yl>acetic acid was screened as part of this extensive library. This demonstrates the practical application of the this compound core in the exploration of new therapeutic avenues.

Furthermore, another derivative, N-(2-oxo-2-((6R)-4-oxo-3,9-diazabicyclo[4.2.1]nonan-9-yl)ethyl)-1H-indole-2-carboxamide, was included in a library of 78 known Toll-like receptor 4 (TLR4) inhibitors sourced from the ChEMBL database. This collection of compounds was utilized to develop quantitative structure-activity relationship (QSAR) models, highlighting the role of the this compound scaffold in constructing focused libraries for understanding the structural requirements for activity against specific biological targets.

While the presence of these derivatives in prominent screening libraries confirms the scaffold's use in combinatorial chemistry, detailed studies focusing specifically on the automated synthesis of a comprehensive library based on this compound are not extensively documented in publicly available research. The synthesis of the core scaffold itself has been a subject of research, with methods such as a one-pot, three-component [3+2] cycloaddition followed by reduction and lactamization being developed for its diastereoselective synthesis. Such synthetic routes are crucial for the efficient production of the core structure, which is a prerequisite for the subsequent generation of a combinatorial library.

The general principle of using such a scaffold in automated synthesis and combinatorial library generation involves the systematic introduction of a variety of substituents at the available reactive sites of the this compound core. This process, often facilitated by robotic systems, allows for the rapid creation of a large number of structurally related but distinct molecules. These libraries are then screened against biological targets to identify "hit" compounds with desired activities, which can be further optimized to develop new drug candidates.

The table below illustrates a hypothetical combinatorial library based on the this compound scaffold, showcasing how diversity can be achieved by varying substituents at the N3 and N9 positions.

Table 1. Exemplary Combinatorial Library Based on the this compound Scaffold

Compound IDR1 (at N3)R2 (at N9)
A1 H-CH₃
A2 H-CH₂CH₃
A3 H-CH₂-Ph
B1 -COCH₃-CH₃
B2 -COCH₃-CH₂CH₃
B3 -COCH₃-CH₂-Ph
C1 -SO₂Ph-CH₃
C2 -SO₂Ph-CH₂CH₃
C3 -SO₂Ph-CH₂-Ph

Future Directions and Emerging Research Avenues for 3,9 Diazabicyclo 4.2.1 Nonan 4 One

Development of Novel and More Efficient Synthetic Methodologies

The construction of the strained 3,9-diazabicyclo[4.2.1]nonane core presents distinct synthetic challenges. evitachem.com Current research is focused on developing more efficient and stereoselective methods to access this scaffold and its derivatives.

Key synthetic strategies that are being refined and explored include:

Schmidt Rearrangement: This classical reaction offers a direct pathway to bridged lactams from corresponding cyclic ketones, providing a foundational approach to the [4.2.1] scaffold. evitachem.com

Cyclization Reactions: A common route involves the reaction of an appropriate amine with a ketone, followed by a cyclization step to form the bicyclic system. evitachem.com These reactions often require strong bases and an inert atmosphere. evitachem.com

Solid-Phase Synthesis: For the rapid generation of libraries of diazacyclic compounds for screening purposes, solid-phase synthesis methodologies are being adapted. nih.gov This approach allows for the systematic modification of the scaffold with various substituents to explore structure-activity relationships. nih.govnih.gov

Integration of Advanced Computational Studies for Rational Design and Lead Optimization

Computational chemistry is playing an increasingly vital role in the rational design and optimization of drug candidates based on the 3,9-diazabicyclo[4.2.1]nonan-4-one scaffold. These in silico methods provide valuable insights into the potential interactions of these molecules with biological targets, guiding synthetic efforts and reducing the need for extensive empirical screening.

Current applications of computational studies include:

Pharmacophore Modeling: By identifying the key structural features required for biological activity, pharmacophore models can be generated from known active compounds. nih.govresearchgate.net These models are then used to screen virtual libraries for new molecules that fit the desired profile. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. It has been used to study the interactions of this compound derivatives with potential protein targets. evitachem.com

Similarity Analysis: Computational tools are employed to compare the structural and electronic properties of hit compounds from screens with known drugs. nih.govresearchgate.net This can provide clues about the potential mechanism of action. For example, derivatives of this compound were found to be computationally similar to drugs that interact with protein phosphatase 1 (PP1), a key regulator of glycogen (B147801) synthase. nih.govresearchgate.net

Transition State Modeling: For understanding and optimizing synthetic reactions, computational studies can elucidate the energetics of different reaction pathways. For instance, calculations have shown that the exo transition state is favored in certain reactions due to reduced torsional strain. evitachem.com

The future integration of more sophisticated computational methods, such as molecular dynamics simulations and quantum mechanics/molecular mechanics (QM/MM), will allow for a more dynamic and accurate prediction of ligand-receptor interactions and reaction mechanisms, further accelerating the drug discovery process.

Exploration of New Biological Targets and Novel Therapeutic Applications Beyond Current Scope

Initial research on this compound and its derivatives has primarily focused on their potential in treating glycogen storage diseases and as spasmolytic agents. However, the unique structural features of this scaffold suggest that it could be a valuable platform for targeting a broader range of biological systems and therapeutic areas.

Emerging areas of investigation include:

Glycogen Storage Diseases (GSDs): A significant breakthrough has been the identification of a derivative of this compound as a potential therapeutic for Adult Polyglucosan Body Disease (APBD), a type of GSD. nih.govresearchgate.netgoogle.com This has opened the door to exploring its efficacy in other GSDs like Lafora disease and Tarui disease. nih.gov The proposed mechanism involves the reduction of glycogen synthase activity. nih.govresearchgate.net

Neurological Disorders: The ability of certain derivatives to modulate glycogen metabolism in the central nervous system suggests potential applications in a range of neurological conditions where energy metabolism is dysregulated. evitachem.comnih.gov

Opioid Receptor Modulation: Diazabicyclic compounds have been investigated for their affinity for opioid receptors. googleapis.com Further exploration of this compound derivatives could lead to the development of novel analgesics or treatments for substance abuse disorders. googleapis.com

Anticancer Agents: The oncometabolite OCDO (6-oxo-cholestan-3β,5α-diol) has been implicated in breast cancer. researchgate.net Given the role of glycogen metabolism in cancer, targeting related pathways with novel inhibitors like derivatives of this compound could be a viable therapeutic strategy. researchgate.net

Future research will likely involve screening libraries of these compounds against a wider array of biological targets to uncover new therapeutic opportunities.

Synergistic Application of High-Throughput Screening with Detailed Mechanistic Investigations

The discovery of the potential of this compound in the context of GSDs was facilitated by a novel high-throughput screening (HTS) assay. nih.govresearchgate.net This highlights the power of combining large-scale screening with in-depth mechanistic studies to identify and validate new drug candidates.

A prime example of this synergy is the image-based HTS assay developed to identify compounds that reduce the accumulation of polyglucosan bodies (PBs) in fibroblasts from APBD patients. nih.govresearchgate.net In this screen of over 10,000 compounds, this compound was identified as a hit. nih.govresearchgate.netportlandpress.com

Subsequent mechanistic studies on the hits from this screen revealed that a majority, likely including the this compound scaffold, act by reducing the activity of glycogen synthase (GS). nih.govresearchgate.netportlandpress.com This was further supported by computational analyses that showed a similarity between the hits and known inhibitors of the GS activator, protein phosphatase 1 (PP1). nih.govresearchgate.net

This integrated approach offers a powerful paradigm for future research:

Develop and utilize novel HTS assays: Phenotypic screens, like the one described, are particularly valuable for identifying compounds with novel mechanisms of action.

Combine HTS with computational pre-filtering and post-analysis: This can help to prioritize hits and generate hypotheses about their targets and mechanisms.

Conduct detailed in vitro and in cellulo mechanistic studies: These are essential to validate the hits and understand how they exert their biological effects.

By continuing to leverage this synergistic approach, researchers can efficiently explore the therapeutic potential of the this compound scaffold and its derivatives.

Implementation of Green Chemistry Principles in the Synthesis and Derivatization of the Scaffold

The principles of green chemistry aim to reduce the environmental impact of chemical processes. As the this compound scaffold gains prominence, incorporating these principles into its synthesis and derivatization will be crucial for sustainable drug development.

Potential areas for the application of green chemistry include:

Catalyst-Free Reactions: For certain transformations, such as the 1,3-dipolar cycloaddition of diazo compounds to alkynes to form pyrazoles, catalyst-free conditions under heating can be employed, offering high yields without the need for purification. rsc.org While not a direct synthesis of the core scaffold, this principle can be applied to its derivatization.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times and improve yields, often with reduced side product formation. evitachem.com This technique has been successfully applied to nucleophilic aromatic substitution reactions on pyridine (B92270) rings, a common moiety in drug molecules. evitachem.com

Development of Bifunctional Catalysts: Novel catalysts, such as N,N-di-isopropylbenzylamineboronic acid derivatives, are being developed for direct amide formation. rsc.org These catalysts can operate under mild conditions and at low loadings, reducing waste. rsc.org

Solvent-Free or Aqueous-Based Reactions: Moving away from volatile organic solvents to water or solvent-free conditions is a key goal of green chemistry. rsc.orgevitachem.com Research into aqueous-based synthetic routes for this scaffold is a promising future direction.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry. Future synthetic strategies for this scaffold will need to be evaluated based on their atom economy.

By proactively incorporating these green chemistry principles, the development of therapeutics based on the this compound scaffold can be both scientifically innovative and environmentally responsible.

Q & A

Q. What are the key synthetic strategies for 3,9-Diazabicyclo[4.2.1]nonan-4-one?

The compound can be synthesized via [3 + 2] cycloaddition-based one-pot reactions using nonstabilized azomethine ylides, which offer diastereoselectivity and atom economy . Additionally, Hofmann elimination of its methiodide derivative (e.g., 9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one methiodide) has been historically employed to study reaction mechanisms and product stereochemistry . Methodological optimization includes solvent selection (e.g., CH₂Cl₂/MeOH mixtures) and temperature control to minimize side reactions.

Q. How can structural characterization of this bicyclic scaffold be optimized?

Use a combination of high-resolution NMR (¹H/¹³C) to resolve bridgehead proton splitting patterns and LC-MS for purity validation. X-ray crystallography is critical for confirming bicyclic geometry, as seen in studies of related diazabicyclo derivatives . Computational tools (e.g., DFT calculations) can further validate stereoelectronic properties .

Q. What are the primary challenges in purifying this compound derivatives?

Due to low rotatable bonds and polar functional groups, chromatographic separation (e.g., silica gel or reverse-phase HPLC) often requires gradient elution with additives like trifluoroacetic acid to reduce tailing . Recrystallization from ethanol/water mixtures is effective for hydrochloride salts .

Advanced Research Questions

Q. How does structural modification of this scaffold influence binding to nicotinic acetylcholine receptors (nAChRs)?

Substitution at the 3- and 9-positions modulates affinity. For example, introducing pyridinyl or imidazolyl groups enhances interactions with α4β2 nAChR subtypes, as shown in ligand-binding assays . Docking studies (e.g., using AutoDock Vina) reveal that steric bulk at the bridgehead nitrogen reduces off-target binding .

Q. What methodologies resolve contradictions in orexin receptor antagonism data across species?

Species-specific receptor homology (e.g., rat vs. human OX1R/OX2R) accounts for potency variations. Use in vitro calcium flux assays with transfected HEK293 cells and in vivo electroencephalography (EEG) in rats to correlate receptor occupancy with sleep-promoting efficacy . Cross-validate findings with radioligand displacement assays (³H-SB-674042) .

Q. How can SAR studies improve metabolic stability of this compound derivatives?

Methylation of the secondary amine (e.g., 9-methyl derivatives) reduces CYP450-mediated oxidation, as evidenced by liver microsome stability assays. Introducing electron-withdrawing groups (e.g., trifluoromethyl) at the 4-position further enhances plasma half-life in pharmacokinetic studies .

Q. What in vivo models are suitable for evaluating neuropharmacological activity?

Rat models of sleep architecture (polysomnography) and neuropathic pain (chronic constriction injury) are standard. For orexin antagonists, measure latency to sleep onset and non-REM sleep duration . In neuropathic pain models, assess mechanical allodynia using von Frey filaments .

Data Analysis and Experimental Design

Q. How to address low reproducibility in synthetic yields for this scaffold?

Track reaction intermediates via inline IR spectroscopy to identify kinetic bottlenecks. For example, intermediates in the carbothiohydrazide synthesis pathway (e.g., 9-methyl-4-oxo-3,9-diazabicyclo[4.2.1]nonane-3-carbothiohydrazide) require strict anhydrous conditions and glacial acetic acid catalysis to achieve >80% yields .

Q. What statistical approaches are recommended for dose-response studies?

Use nonlinear regression (e.g., GraphPad Prism) to calculate IC₅₀ values for receptor binding. For in vivo sleep studies, apply mixed-effects models to account for inter-animal variability .

Safety and Handling

Q. What are the key hazards associated with this compound?

The hydrochloride salts may cause eye irritation (H319) and respiratory sensitization (H335). Use PPE (gloves, goggles) and work in a fume hood. Waste disposal must comply with EPA guidelines for nitrogen-containing heterocycles .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.